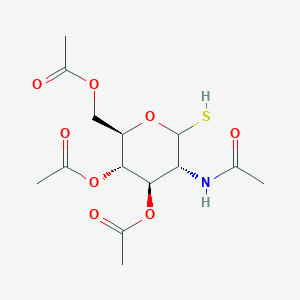
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the hydroxyl group at position 1 is replaced by a thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 of D-glucose are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Thiol Group: The hydroxyl group at position 1 is replaced by a thiol group through a nucleophilic substitution reaction. This can be achieved by reacting the protected glucose derivative with a thiolating agent such as thiourea.
Deprotection: The acetyl groups can be selectively removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetyl groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Deacetylated derivatives.
Substitution: Thioethers or other substituted derivatives.
科学的研究の応用
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is employed in studies related to glycosylation processes and the role of carbohydrates in biological systems.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various bioactive molecules.
作用機序
The mechanism of action of 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, thereby modulating their activity. Additionally, the acetyl groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
2-Acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate: This compound has a similar structure but with a chloride group instead of a thiol group.
2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: This compound has an additional acetyl group at position 1 and lacks the thiol group.
Uniqueness
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H21NO8S |
|---|---|
分子量 |
363.39 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-acetamido-3,4-diacetyloxy-6-sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H21NO8S/c1-6(16)15-11-13(22-9(4)19)12(21-8(3)18)10(23-14(11)24)5-20-7(2)17/h10-14,24H,5H2,1-4H3,(H,15,16)/t10-,11-,12-,13-,14?/m1/s1 |
InChIキー |
NABDIVBRJQHAOY-GNMOMJPPSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1S)COC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)NC1C(C(C(OC1S)COC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


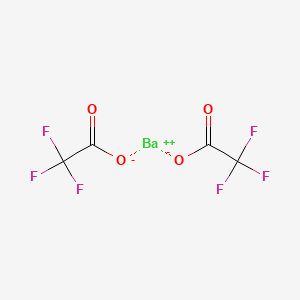

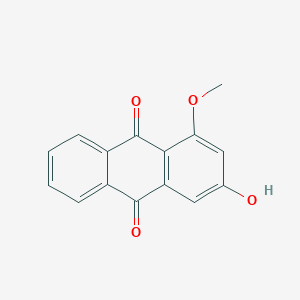
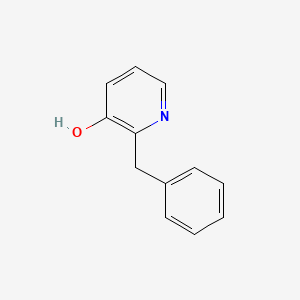
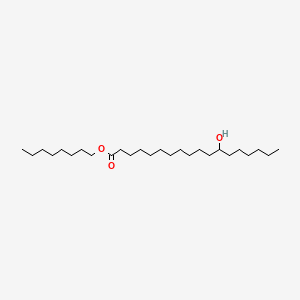
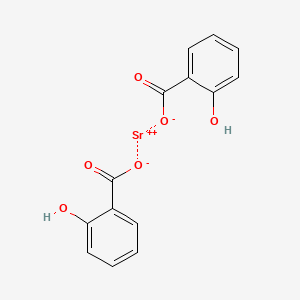

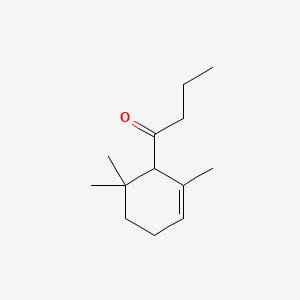
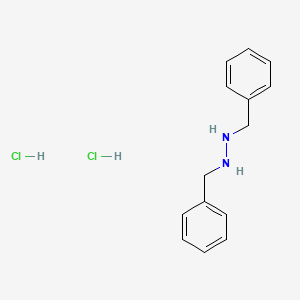

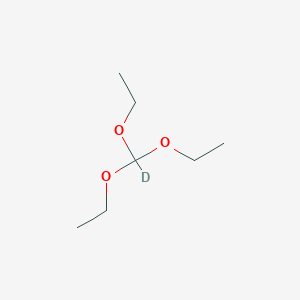
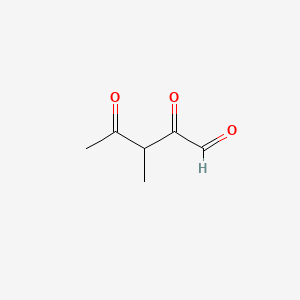
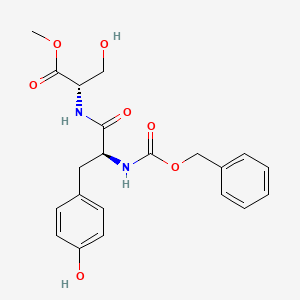
![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)
